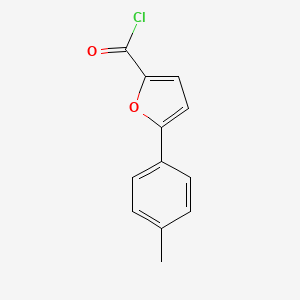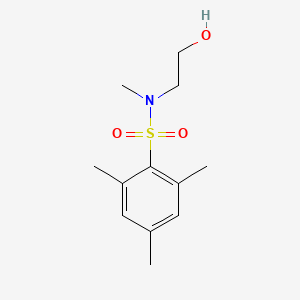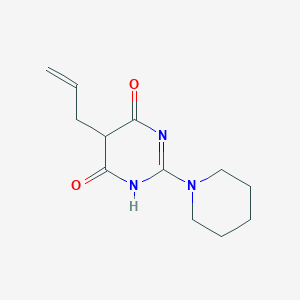![molecular formula C26H34O3Si2 B14597226 Triethoxy[2-(triphenylsilyl)ethyl]silane CAS No. 61210-76-2](/img/structure/B14597226.png)
Triethoxy[2-(triphenylsilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both triethoxysilyl and triphenylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilane with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{SiH} + \text{(EtO)}_3\text{SiH} \rightarrow \text{Ph}_3\text{SiCH}_2\text{CH}_2\text{Si(OEt)}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the reaction.
Condensation: Often carried out under mild heating to promote the elimination of by-products.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Hydrolysis: Formation of silanols and ethanol.
Condensation: Formation of siloxane polymers.
科学研究应用
Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
作用机制
The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.
相似化合物的比较
Similar Compounds
Triethoxysilane: Similar in structure but lacks the triphenylsilyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethylsilane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy[2-(triphenylsilyl)ethyl]silane is unique due to the presence of both triethoxysilyl and triphenylsilyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
61210-76-2 |
|---|---|
分子式 |
C26H34O3Si2 |
分子量 |
450.7 g/mol |
IUPAC 名称 |
triethoxy(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3 |
InChI 键 |
QLEZKMAUDOAMAK-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)






![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)



![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
